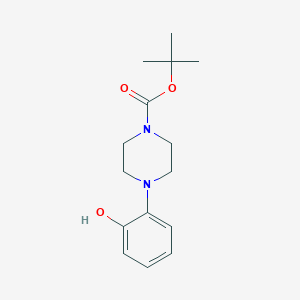

Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate

概要

説明

Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

化学反応の分析

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. Acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), cleave the Boc group to yield the free piperazine amine:

Reaction: Applications:

- The deprotected piperazine serves as an intermediate for further functionalization, such as alkylation or acylation .

Functionalization of the Hydroxyphenyl Group

The 2-hydroxyphenyl group undergoes reactions typical of phenolic hydroxyl groups:

Alkylation

The hydroxyl group can be alkylated using alkyl halides or benzyl halides under basic conditions (e.g., KCO):

Reaction: Example:

Acylation

Acetylation with acetic anhydride or acyl chlorides produces esters:

Reaction: Example:

- Formation of tert-butyl 4-(2-acetoxyphenyl)piperazine-1-carboxylate.

Oxidation

While direct oxidation of phenol is limited, the hydroxyl group can participate in coupling reactions. For example, conversion to a triflate (using triflic anhydride) enables Suzuki-Miyaura cross-coupling .

Modification of the Piperazine Ring

The piperazine nitrogen atoms (after Boc deprotection) can undergo further reactions:

Acylation

Reaction with acyl chlorides or anhydrides forms amides:

Reaction: Example:

Alkylation

Alkylating agents (e.g., alkyl halides) introduce substituents to the piperazine nitrogen:

Example:

Nucleophilic Substitution

The hydroxyl group can be converted to a better leaving group (e.g., bromide) for substitution reactions:

Reaction: Example:

- Conversion of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate to its bromoethyl analog using carbon tetrabromide .

Cross-Coupling Reactions

The aromatic ring can participate in palladium-catalyzed reactions (e.g., Suzuki coupling) if functionalized with halides or triflates:

Example:

Research Findings and Case Studies

- PARP Inhibition: Analogous compounds (e.g., tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate) exhibit antitumor activity by inhibiting DNA repair enzymes, enhancing chemotherapy efficacy in BRCA-mutated cancers .

- Antidepressant Derivatives: Piperazine derivatives with hydroxylphenyl groups have been explored as serotonin receptor modulators, showing potential in mood disorder therapies .

科学的研究の応用

Synthesis Overview

- Starting Materials : Piperazine derivatives, tert-butyl esters, and hydroxyphenyl compounds.

- Typical Conditions : Reactions are often conducted in solvents such as dichloromethane or tetrahydrofuran under controlled temperatures.

- Yield : Reports indicate yields of approximately 78% to 83.7% depending on the specific reaction conditions employed .

Medicinal Chemistry

Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate serves as a versatile building block in the synthesis of various bioactive compounds. Its structural features allow it to interact with biological targets effectively.

- Receptor Modulation : Compounds derived from this structure have been investigated for their potential to modulate neurotransmitter receptors, particularly in the context of neurological disorders .

- Anti-inflammatory Potential : The compound has shown promise in studies targeting inflammatory pathways, particularly through antagonism of the CCR2b receptor, indicating its potential use in treating conditions like chronic pain and autoimmune diseases .

Drug Development

Research indicates that derivatives of this compound are being explored for their efficacy against various diseases:

- Antidepressants : Some derivatives exhibit properties that may be beneficial in treating depression by acting on serotonin receptors.

- Antipsychotic Agents : The compound's ability to influence dopaminergic pathways makes it a candidate for developing new antipsychotic medications.

Case Studies and Research Findings

Several studies have documented the efficacy and application of this compound and its derivatives:

作用機序

The mechanism of action of tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

類似化合物との比較

Similar Compounds

Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but contains a piperidine ring instead of a piperazine ring.

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This derivative has an ethoxy group instead of a hydroxy group.

Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound contains a hydrazino group, making it structurally distinct.

Uniqueness

Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structural properties make it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

生物活性

Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C15H22N2O3

- Molecular Weight : 278.35 g/mol

- Functional Groups : Piperazine, carboxylate, and hydroxyphenyl groups.

This structure contributes to its solubility and reactivity, influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits strong antioxidant properties by scavenging free radicals, which helps in reducing oxidative stress in cells .

- Antimicrobial Activity : Studies have shown that it disrupts microbial membranes, thereby inhibiting the growth of various bacteria and fungi .

- Anti-inflammatory Effects : It has been observed to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells by activating caspase pathways, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Antioxidant Study :

A study evaluated the antioxidant effects of this compound using DPPH and ABTS assays. The compound demonstrated significant radical-scavenging activity, comparable to established antioxidants like ascorbic acid. -

Antimicrobial Evaluation :

In vitro tests against various bacterial strains (e.g., E. coli, S. aureus) showed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate antimicrobial efficacy. -

Anti-inflammatory Research :

A recent study on macrophage cell lines revealed that treatment with this compound significantly reduced the secretion of TNF-alpha and IL-6, key mediators in inflammation . -

Cancer Cell Studies :

In assays involving MCF-7 breast cancer cells, the compound displayed an IC50 value of approximately 15 µM, suggesting promising anticancer activity. Further mechanistic studies indicated activation of apoptotic pathways through caspase activation .

特性

IUPAC Name |

tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)12-6-4-5-7-13(12)18/h4-7,18H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJQUDZWTWSGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468333 | |

| Record name | tert-Butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313657-51-1 | |

| Record name | tert-Butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。